
Methyl 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7 is a bile acid derivative. It is a 3-oxo steroid that is derived from chenodeoxycholic acid, where the hydroxy group at position 3 has undergone formal oxidation to the corresponding ketone . This compound is known for its role as a human metabolite and has significant biological importance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7 can be achieved through the oxidation of chenodeoxycholic acid. One method involves the use of sodium hypochlorite as the oxidizing agent, with the reaction temperature controlled at -15°C. The reaction is carried out in methanol as the solvent, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes, followed by purification steps such as crystallization and filtration to obtain high-purity products. The use of efficient oxidizing agents and controlled reaction conditions are crucial to ensure the yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 7 undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group at position 3 can be oxidized to form a ketone.
Reduction: The ketone group can be reduced back to a hydroxy group under suitable conditions.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxy and carboxylic acid groups.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, acetone.
Major Products Formed
Oxidation: Formation of 3-oxo derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of ester and ether derivatives.
Scientific Research Applications
Methyl 7 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 7 involves its interaction with bile acid receptors and enzymes involved in bile acid metabolism. It acts as a ligand for the farnesoid X receptor (FXR), regulating the expression of genes involved in bile acid synthesis and transport . Additionally, it modulates the activity of enzymes such as cholesterol 7alpha-hydroxylase, influencing cholesterol metabolism .
Comparison with Similar Compounds
Similar Compounds
Chenodeoxycholic Acid: The parent compound from which Methyl 7 is derived.
Lithocholic Acid: Another bile acid with similar structural features but different biological activities.
Ursodeoxycholic Acid: A bile acid used therapeutically for liver diseases.
Uniqueness
This compound is unique due to its specific oxidation state and functional groups, which confer distinct biological activities and chemical reactivity. Its role as a human metabolite and its involvement in bile acid metabolism further highlight its importance in scientific research .
Properties
IUPAC Name |
methyl (4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-16,18-21,23,27H,5-14H2,1-4H3/t15-,16+,18-,19+,20+,21-,23+,24+,25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRLTYUHWGHDCJ-WZAAVQHPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471884 |
Source


|
| Record name | Methyl 7|A-Hydroxy-3-ketocholanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14773-00-3 |
Source


|
| Record name | Methyl 7|A-Hydroxy-3-ketocholanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
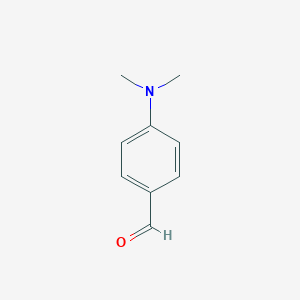
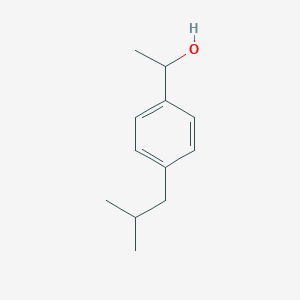
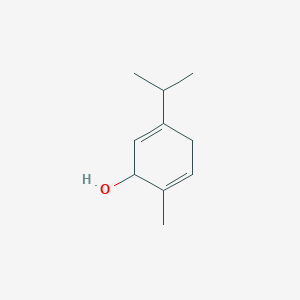
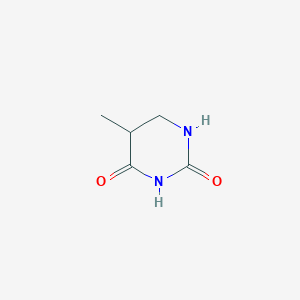
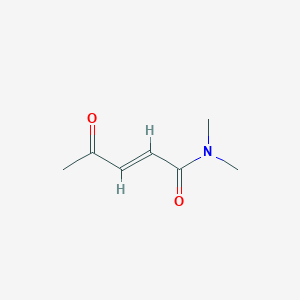
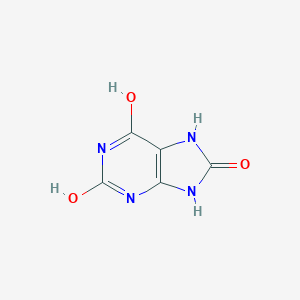
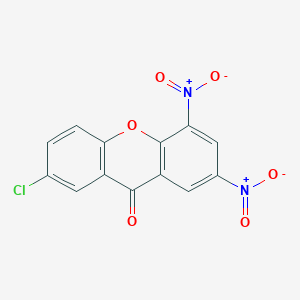

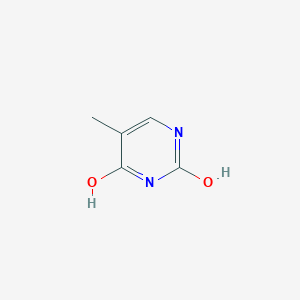
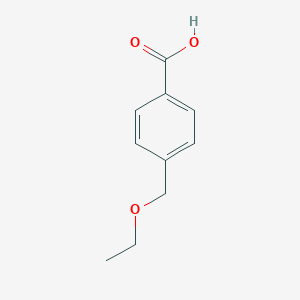
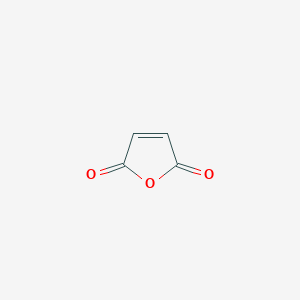
![1-cyclohexyl-3-[4-(cyclooctylamino)pyridin-3-yl]sulfonylthiourea](/img/structure/B131491.png)
![Imidazo[1,2-b]pyridazine](/img/structure/B131497.png)

